MBOTAD PRECURSOR
Description
MBOTAD Precursor, chemically designated as 4-[4-(6-methoxy-2-benzoxazolyl)phenyl]-1,2,4-triazine-3,5-dione, is a derivatization agent used in liquid chromatography-mass spectrometry (LC-MS) to enhance the ionization efficiency of vitamin D metabolites, particularly 24,25-dihydroxyvitamin D [24,25(OH)₂D]. Its structure combines a benzoxazolyl group with a triazine-dione core, enabling selective interaction with hydroxylated analytes. MBOTAD was developed to address suboptimal analytical sensitivity in detecting low-abundance vitamin D metabolites, leveraging deuterated internal standards (e.g., deuterated 24,25(OH)₂D) for precise quantification .
Properties
CAS No. |
144397-34-2 |
|---|---|
Molecular Formula |
C16H12N4O4 |
Molecular Weight |
324.296 |
IUPAC Name |
4-[4-(6-methoxy-1,3-benzoxazol-2-yl)phenyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C16H12N4O4/c1-23-11-6-7-12-13(8-11)24-14(17-12)9-2-4-10(5-3-9)20-15(21)18-19-16(20)22/h2-8H,1H3,(H,18,21)(H,19,22) |
InChI Key |
FODRMGLRJSXPDX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)NNC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 6-methoxy-2-benzoxazole with 4-phenyl-1,2,4-triazolidine-3,5-dione. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain a product with a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione is widely used in scientific research, particularly in:
Chemistry: As a fluorescent label in HPLC analysis for detecting vitamin D derivatives.
Biology: Used in biochemical assays to study the interactions of vitamin D derivatives with biological molecules.
Medicine: Helps in the analysis of vitamin D levels in biological samples, aiding in the diagnosis and treatment of vitamin D-related disorders.
Industry: Employed in the quality control of vitamin D supplements and fortified foods.
Mechanism of Action
The compound acts as a fluorescent label by reacting with vitamin D derivatives to form a fluorescent complex. This complex can then be detected and quantified using HPLC. The molecular targets include vitamin D metabolites, and the pathways involved are those related to the metabolism and function of vitamin D in the body .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Triazine-Dione Derivatives
MBOTAD belongs to the Cookson-type reagents , a class of triazine-dione compounds optimized for derivatizing sterols and vitamins. Key structural analogues include:
Table 1: Structural Comparison of MBOTAD with Triazine-Dione Derivatives
| Compound | Core Structure | Substituents | Key Modifications |
|---|---|---|---|
| MBOTAD | 1,2,4-triazine-3,5-dione | 4-(6-methoxy-2-benzoxazolyl)phenyl | Enhanced π-π interactions |
| PTAD | 1,2,4-triazine-3,5-dione | Phenyl | Simpler aromatic moiety |
| DMEQ-TAD | 1,2,4-triazine-3,5-dione | Dimethoxyquinazoline | Fluorescent tagging capability |
Comparison with Functionally Similar Compounds
Ionization-Enhancing Reagents
Compounds like dansyl chloride and Girard’s reagents are functionally analogous to MBOTAD, targeting hydroxyl or ketone groups for derivatization.
Table 2: Functional Performance Comparison
| Compound | Target Functional Group | Ionization Efficiency (Relative) | Application Scope |
|---|---|---|---|
| MBOTAD | Diols (vitamin D) | High (5–10× vs. underivatized) | Sterols, vitamin D metabolites |
| Dansyl Chloride | Amines, phenols | Moderate (2–5×) | Biogenic amines, hormones |
| Girard’s P | Ketones | Low-Moderate (1–3×) | Steroids, prostaglandins |
Key Findings :
Analytical Sensitivity Enhancements
Q & A
Basic Research Question Design
- Methodology: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:
- Population: Specific cell lines or enzymatic systems affected by this compound.
- Intervention: Molecular interactions (e.g., binding affinity assays).
- Outcome: Quantifiable changes in metabolic flux or gene expression.
- Refinement: Conduct a preliminary literature review to identify gaps in understanding its role in pathways like the Krebs cycle or lipid metabolism. Adjust the question based on source availability and feasibility .
What experimental design principles should guide stability studies of this compound under physiological conditions?
Q. Basic Experimental Design
- Key Steps:
- Variable Control: Use buffer systems mimicking physiological pH (e.g., 7.4) and temperature (37°C) .
- Replication: Include triplicate samples for each condition to ensure statistical power .
- Analytical Methods: Employ HPLC or mass spectrometry for quantitation, with validation via calibration curves .
- Documentation: Follow NIH preclinical guidelines for reporting equipment specifications (e.g., spectrometer model, column type) and sample handling protocols .
How can contradictory data on this compound's efficacy across in vitro and in vivo models be resolved?
Q. Advanced Data Contradiction Analysis
- Root-Cause Investigation:
- Statistical Reconciliation: Apply sensitivity analysis to identify variables (e.g., exposure time, metabolite degradation) contributing to disparities .
- Meta-Analysis: Aggregate data from ≥5 independent studies to identify trends masked in single experiments .
What cross-disciplinary methodologies are effective for studying this compound's ecological impact?
Q. Advanced Interdisciplinary Approaches
- Ecotoxicity Screening:
- Primary Data Collection: Design surveys targeting wastewater treatment facilities, ensuring questions avoid technical jargon and are validated via pilot testing .
How can statistical rigor be ensured in dose-response studies of this compound?
Q. Basic Statistical Frameworks
- Power Analysis: Calculate sample size requirements using historical variance data (e.g., ±15% IC50 variability) .
- Dose-Response Models: Fit data to nonlinear regression (e.g., Hill equation) using software like GraphPad Prism, with AIC scores to compare model fit .
- Outlier Management: Predefine exclusion criteria (e.g., data points beyond ±3 SD) to minimize bias .
What strategies address reproducibility challenges in this compound synthesis protocols?
Q. Advanced Reproducibility Solutions
- Protocol Optimization:
- Collaborative Validation: Share raw NMR/MS spectra via open-access repositories (e.g., Zenodo) for peer verification .
What ethical considerations apply to human subject research involving this compound derivatives?
Q. Basic Ethical Compliance
- Informed Consent: Clearly explain risks (e.g., hepatotoxicity) and benefits in lay terms during recruitment .
- Data Anonymization: Use double-coding systems to separate participant identifiers from biomarker data .
- Regulatory Approval: Submit protocols to institutional review boards (IRBs) with preclinical safety data from animal models .
How can omics data be integrated to elucidate this compound's mechanisms of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
